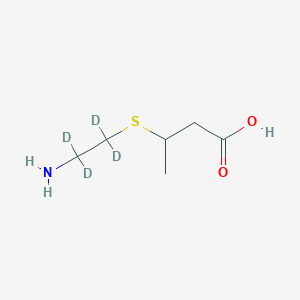
3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid is a compound with the molecular formula C6H13NO2S and a molecular weight of 167.26. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated analog of a similar non-deuterated compound. Deuterium incorporation can significantly alter the physical and chemical properties of a molecule, making it useful in various scientific applications.
Métodos De Preparación
The synthesis of 3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid involves several stepsIndustrial production methods may involve the use of specialized equipment to ensure the efficient incorporation of deuterium atoms.
Análisis De Reacciones Químicas
3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid has several scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanisms and kinetic isotope effects.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled molecules in biological systems.
Medicine: Deuterated compounds are often used in drug development to improve the pharmacokinetic properties of pharmaceuticals, such as increasing metabolic stability and reducing toxicity.
Industry: It can be used in the production of deuterated solvents and other materials for specialized industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and reactivity, leading to altered biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid can be compared with other similar compounds, such as:
3-(2-Aminoethyl)sulfanylbutanoic acid: The non-deuterated analog of the compound, which lacks the deuterium atoms.
3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylpropanoic acid: A similar compound with a different carbon chain length.
3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylpentanoic acid: Another similar compound with a different carbon chain length.
The uniqueness of this compound lies in its specific deuterium incorporation, which can significantly alter its physical and chemical properties compared to its non-deuterated and other deuterated analogs.
Propiedades
IUPAC Name |
3-(2-amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5(4-6(8)9)10-3-2-7/h5H,2-4,7H2,1H3,(H,8,9)/i2D2,3D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCUGHGNCMGICI-RRVWJQJTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)SCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SC(C)CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
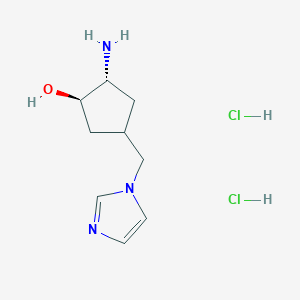

![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2976815.png)

![1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2976818.png)
![2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976820.png)

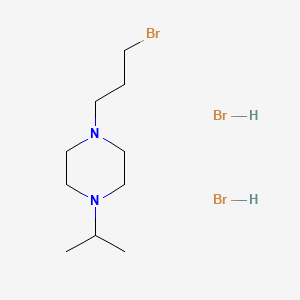
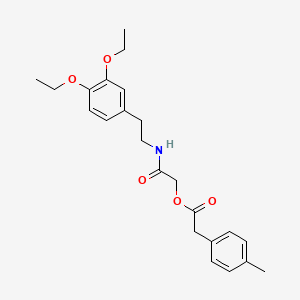
![1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide](/img/structure/B2976827.png)
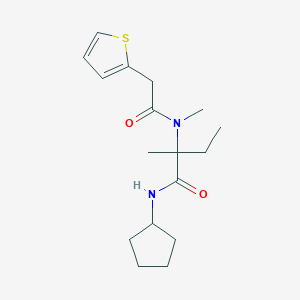
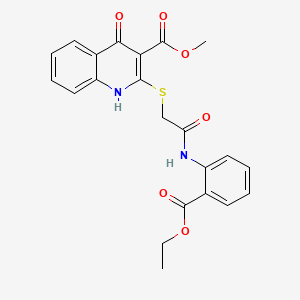

![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-bromobenzoate](/img/structure/B2976834.png)
